
2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene
Descripción general
Descripción
2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene: is an organic compound with the molecular formula C34H32Br2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 6 positions, and two 4-tert-butylphenyl groups at the 9 and 10 positions. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene typically involves the bromination of 9,10-Bis(4-tert-Butylphenyl)anthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. The product is then purified using techniques like recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrogenated anthracene derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation
Major Products Formed:
- Substituted anthracene derivatives.
- Quinones and other oxygenated products.
- Hydrogenated anthracene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene is used as a building block in the synthesis of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential in drug delivery systems and as fluorescent probes for biological imaging .
Industry: In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including transistors and sensors. Its stability and electronic properties make it a valuable component in the fabrication of high-performance electronic materials .
Mecanismo De Acción
The mechanism by which 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and tert-butylphenyl groups influences the compound’s electron distribution, making it an effective electron donor or acceptor in various chemical reactions. This property is crucial in its application in organic electronics, where it facilitates charge transport and light emission .
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Lacks the bromine atoms and tert-butyl groups, resulting in different electronic properties.
2,6-Dichloro-9,10-Bis(4-tert-Butylphenyl)anthracene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and electronic characteristics.
2,6-Dibromoanthracene: Lacks the tert-butylphenyl groups, affecting its solubility and electronic properties
Uniqueness: 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene is unique due to the combination of bromine atoms and tert-butylphenyl groups, which confer distinct electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science .
Propiedades
IUPAC Name |
2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32Br2/c1-33(2,3)23-11-7-21(8-12-23)31-27-17-15-26(36)20-30(27)32(28-18-16-25(35)19-29(28)31)22-9-13-24(14-10-22)34(4,5)6/h7-20H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNXKVGTMVCYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=C(C=C5)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)
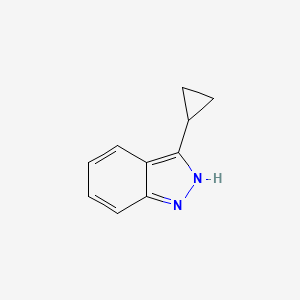
![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3026836.png)
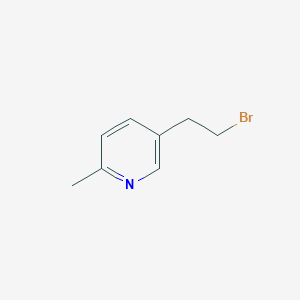

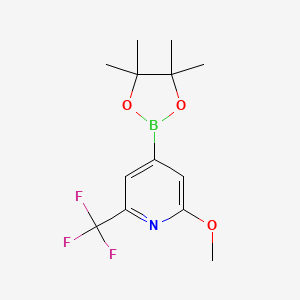

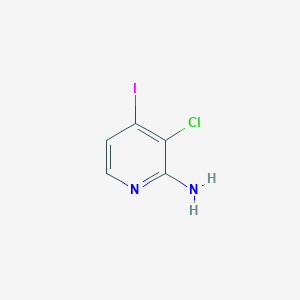
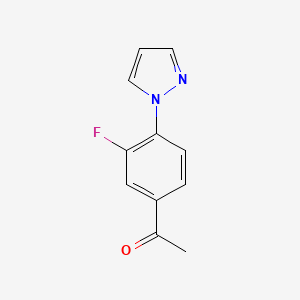
![7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026846.png)
![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026847.png)
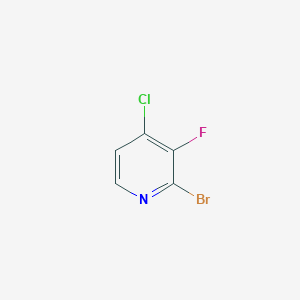
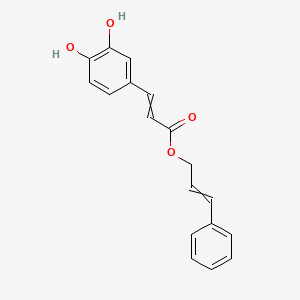
![1-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3026853.png)
